molecular formula C8H13BrO2 B049302 4-Bromo-2-octenoic acid CAS No. 115185-86-9

4-Bromo-2-octenoic acid

Cat. No. B049302
CAS RN: 115185-86-9
M. Wt: 221.09 g/mol
InChI Key: FZILSBUDCYKRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-octenoic acid (BOA) is an organic compound that belongs to the family of unsaturated fatty acids. BOA is a derivative of linoleic acid and is commonly found in the seeds of various plants. BOA has been studied for its potential use in scientific research and has shown promising results in various studies.

Mechanism Of Action

4-Bromo-2-octenoic acid inhibits the activity of various enzymes by binding to the active site of the enzyme. 4-Bromo-2-octenoic acid has been shown to inhibit the activity of lipase by binding to the active site of the enzyme and preventing the hydrolysis of triglycerides. 4-Bromo-2-octenoic acid has also been shown to inhibit the activity of cholinesterase and acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
4-Bromo-2-octenoic acid has been shown to have various biochemical and physiological effects. 4-Bromo-2-octenoic acid has been shown to reduce the levels of triglycerides and cholesterol in the blood. 4-Bromo-2-octenoic acid has also been shown to reduce the levels of inflammatory cytokines in the blood and has been studied for its potential use in treating various inflammatory diseases.

Advantages And Limitations For Lab Experiments

4-Bromo-2-octenoic acid has several advantages for use in lab experiments. 4-Bromo-2-octenoic acid is readily available and can be synthesized using various methods. 4-Bromo-2-octenoic acid is also relatively stable and can be stored for extended periods without degradation. However, 4-Bromo-2-octenoic acid has some limitations for use in lab experiments. 4-Bromo-2-octenoic acid has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. 4-Bromo-2-octenoic acid can also be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

4-Bromo-2-octenoic acid has several potential future directions for scientific research. 4-Bromo-2-octenoic acid has been studied for its potential use in treating various inflammatory diseases, and further research is needed to determine the efficacy of 4-Bromo-2-octenoic acid in treating these diseases. 4-Bromo-2-octenoic acid has also been shown to have anti-cancer properties and has been studied for its potential use in treating various types of cancer. Further research is needed to determine the mechanism of action of 4-Bromo-2-octenoic acid in inhibiting the growth of cancer cells. Additionally, 4-Bromo-2-octenoic acid has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine the efficacy of 4-Bromo-2-octenoic acid in treating these disorders.

Synthesis Methods

4-Bromo-2-octenoic acid can be synthesized through various methods, including the oxidation of linoleic acid, the reaction of 4-bromo-2-octenol with sodium hydroxide, and the reaction of 4-bromo-2-octenol with acetic anhydride. The most common method for synthesizing 4-Bromo-2-octenoic acid involves the oxidation of linoleic acid using potassium permanganate.

Scientific Research Applications

4-Bromo-2-octenoic acid has been studied extensively for its potential use in scientific research. 4-Bromo-2-octenoic acid has been shown to inhibit the activity of various enzymes, including lipase, cholinesterase, and acetylcholinesterase. 4-Bromo-2-octenoic acid has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating various inflammatory diseases.

properties

CAS RN

115185-86-9

Product Name

4-Bromo-2-octenoic acid

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

(E)-4-bromooct-2-enoic acid

InChI

InChI=1S/C8H13BrO2/c1-2-3-4-7(9)5-6-8(10)11/h5-7H,2-4H2,1H3,(H,10,11)/b6-5+

InChI Key

FZILSBUDCYKRKR-UHFFFAOYSA-N

Isomeric SMILES

CCCCC(/C=C/C(=O)O)Br

SMILES

CCCCC(C=CC(=O)O)Br

Canonical SMILES

CCCCC(C=CC(=O)O)Br

synonyms

4-bromo-2-octenoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.